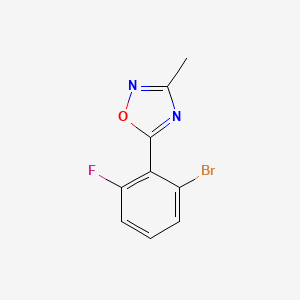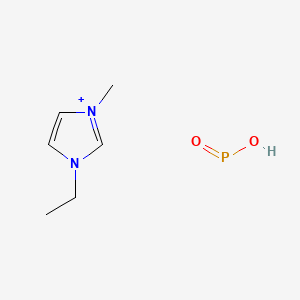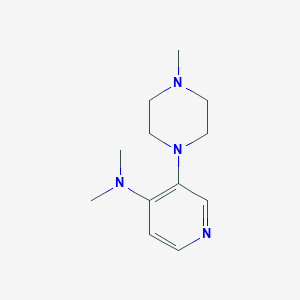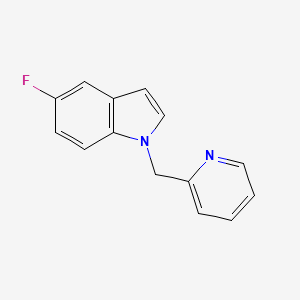![molecular formula C9H17NO3S B12520334 S-[(3S)-1-Oxohexan-3-yl]-L-cysteine CAS No. 656822-46-7](/img/structure/B12520334.png)
S-[(3S)-1-Oxohexan-3-yl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[(3S)-1-Oxohexan-3-yl]-L-cysteine is an organic compound with the molecular formula C9H17NO3S. It is a derivative of L-cysteine, an amino acid that contains a thiol group. This compound is characterized by the presence of a hexanoyl group attached to the sulfur atom of L-cysteine. The compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[(3S)-1-Oxohexan-3-yl]-L-cysteine typically involves the acylation of L-cysteine with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Enzyme-Catalyzed Reactions: Using specific enzymes to catalyze the acylation process, which can offer higher selectivity and yield.
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
S-[(3S)-1-Oxohexan-3-yl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Applications De Recherche Scientifique
S-[(3S)-1-Oxohexan-3-yl]-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of S-[(3S)-1-Oxohexan-3-yl]-L-cysteine involves its interaction with various molecular targets and pathways:
Thiol Group: The thiol group can participate in redox reactions, influencing cellular redox balance.
Carbonyl Group: The carbonyl group can form hydrogen bonds and interact with enzymes and receptors.
Pathways: Involved in pathways related to oxidative stress, inflammation, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-[(3S)-1-Oxohexan-3-yl]-D-cysteine: The enantiomer of the compound with similar properties but different biological activity.
S-[(3S)-1-Oxohexan-3-yl]-L-homocysteine: A homolog with an additional methylene group in the side chain.
Uniqueness
S-[(3S)-1-Oxohexan-3-yl]-L-cysteine is unique due to its specific structural features, such as the hexanoyl group attached to the sulfur atom, which imparts distinct chemical and biological properties compared to other cysteine derivatives.
Propriétés
Numéro CAS |
656822-46-7 |
|---|---|
Formule moléculaire |
C9H17NO3S |
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(3S)-1-oxohexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO3S/c1-2-3-7(4-5-11)14-6-8(10)9(12)13/h5,7-8H,2-4,6,10H2,1H3,(H,12,13)/t7-,8-/m0/s1 |
Clé InChI |
XWLOTUNFIHUAMR-YUMQZZPRSA-N |
SMILES isomérique |
CCC[C@@H](CC=O)SC[C@@H](C(=O)O)N |
SMILES canonique |
CCCC(CC=O)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
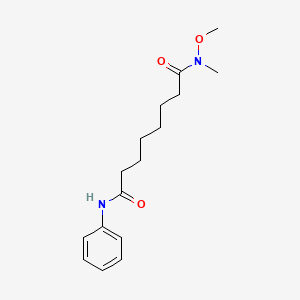
![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
